Thieno[3,2-c]phenanthridine
Description
Structure
3D Structure
Properties
CAS No. |
64059-68-3 |
|---|---|
Molecular Formula |
C15H9NS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
thieno[3,2-c]phenanthridine |
InChI |
InChI=1S/C15H9NS/c1-2-4-12-11(3-1)9-16-14-13(12)6-5-10-7-8-17-15(10)14/h1-9H |
InChI Key |
VIVNSQQHUAADOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C(C4=C(C=C3)C=CS4)N=CC2=C1 |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms
Electrophilic Substitution Reactions
The Thieno[3,2-c]phenanthridine scaffold possesses multiple sites susceptible to electrophilic attack. The electron-rich thiophene (B33073) ring is generally more activated towards electrophiles than the benzene rings of the phenanthridine (B189435) portion. However, the precise regioselectivity of these reactions is dictated by the reaction conditions and the electronic effects of the fused pyridine ring.
Direct electrophilic nitration of thieno-fused phenanthridines can be challenging, often requiring harsh conditions. A more effective strategy involves the N-oxidation of the phenanthridine nitrogen atom. This N-oxidation activates the heterocyclic system towards electrophilic substitution under milder conditions and significantly influences the regioselectivity of the reaction.
Research on the nitration of the six isomeric thieno-fused analogs of phenanthridine N-oxide has provided valuable insights. The N-oxide functional group alters the electronic distribution of the entire ring system. The formally positively charged nitrogen atom deactivates the adjacent rings to some extent, while the negatively charged oxygen can donate electron density, influencing the position of electrophilic attack. In the case of pyridine N-oxide, delocalization of the negative charge from the oxygen renders the ortho and para positions more susceptible to electrophilic attack. thieme-connect.de For thieno-fused phenanthridine N-oxides, nitration typically occurs on the thiophene ring or one of the benzene rings, depending on the specific isomer and reaction conditions, such as the nitrating agent used (e.g., fuming nitric acid in sulfuric acid). libretexts.org
The general conditions for the nitration of such N-oxides involve treating the substrate with a mixture of fuming nitric acid and concentrated sulfuric acid at elevated temperatures. libretexts.org The position of nitration is a result of the competing directing effects of the fused rings and the N-oxide group.
Table 1: General Conditions for Nitration of Heteroaromatic N-Oxides
| Parameter | Condition |
|---|---|
| Substrate | Thieno-fused Phenanthridine N-Oxide |
| Reagents | Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |
| Temperature | 60–130 °C |
| Effect of N-Oxide | Activates the ring system for electrophilic substitution and directs the incoming electrophile. |
Nucleophilic Reactions
The phenanthridine core, being an analogue of quinoline (B57606) and pyridine, contains an electron-deficient pyridine ring. This makes the system susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen (C-6) and para to it. nih.govquora.com While specific studies on this compound are limited, its reactivity can be inferred from related heterocyclic systems.
Nucleophilic aromatic substitution (SNAr) on the core structure generally requires a good leaving group (like a halide) and/or activation by electron-withdrawing groups. libretexts.org The reaction proceeds via an addition-elimination mechanism, forming a stable Meisenheimer complex as an intermediate. libretexts.org
A classic example of nucleophilic substitution on such electron-deficient nitrogen heterocycles is the Chichibabin reaction. wikipedia.orgscientificupdate.com This reaction involves treating the heterocycle with sodium amide (NaNH₂) to introduce an amino group, typically at the position ortho to the ring nitrogen (the C-6 position in phenanthridine). wikipedia.orgslideshare.net The mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to form a σ-adduct, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. wikipedia.orgmyttex.net
Furthermore, N-oxidation of the phenanthridine nitrogen significantly enhances its susceptibility to nucleophilic attack. The N-oxide group strongly withdraws electrons, making the positions ortho and para to the nitrogen even more electrophilic and readily attacked by nucleophiles. thieme-connect.de For instance, the chlorine atom in a chloro-substituted thieno[3,2-c]quinoline, activated by nitro and cyano groups, undergoes ready nucleophilic displacement. acs.org
Cyclization Reactions for Ring Formation and Expansion
Several classical cyclization reactions are instrumental in the synthesis of the this compound ring system. These reactions typically form the central pyridine ring by intramolecular cyclization of a suitably functionalized benzothiophene (B83047) precursor.
The Bischler-Napieralski reaction is a powerful method for synthesizing dihydroisoquinoline rings, which can be subsequently aromatized to form the core of the phenanthridine system. wikipedia.org The reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide using a dehydrating agent, commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org
In the context of this compound synthesis, a plausible precursor would be an N-acyl-2-(benzo[b]thiophen-yl)ethylamine derivative. The reaction proceeds through the formation of a nitrilium ion intermediate, which then attacks the electron-rich benzothiophene ring in an intramolecular electrophilic aromatic substitution to form the fused, partially hydrogenated pyridine ring. Subsequent oxidation yields the aromatic this compound. This methodology has been successfully applied to the synthesis of phenanthridines and benzo[c]phenanthridines from related amide precursors. wikipedia.orgslideshare.netnih.gov A study on the synthesis of a 4-(phenylethynyl)thieno[2,3-c]quinoline derivative demonstrates the utility of this reaction for creating similar fused systems. acs.org
The Pictet-Spengler reaction is another fundamental method for the synthesis of tetrahydroisoquinoline and related heterocyclic systems. scientificupdate.com It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. scientificupdate.comeurekaselect.com
To construct the this compound skeleton, a 2-(benzo[b]thiophen-yl)ethylamine could be reacted with a suitable aldehyde (e.g., formaldehyde) in the presence of an acid catalyst. The reaction forms an intermediate iminium ion which is then attacked by the nucleophilic benzothiophene ring to close the six-membered nitrogen-containing ring. scientificupdate.com The resulting tetrahydrothieno[3,2-c]pyridine can then be aromatized through oxidation to afford the final this compound. The reaction conditions can be harsh, often requiring strong acids and heat, especially for less nucleophilic aromatic rings. scientificupdate.com
The Friedlander synthesis is a versatile method for constructing quinoline and, by extension, phenanthridine ring systems. myttex.net The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (a reactive CH₂ group adjacent to a carbonyl). nih.govmyttex.net The reaction is typically catalyzed by either acid or base. myttex.net
A potential synthetic route to this compound using this method would involve the reaction of a 3-amino-benzo[b]thiophene-2-carbaldehyde with a ketone that can provide the necessary carbon atoms to form the benzene part of the phenanthridine system. The reaction proceeds via an initial aldol condensation or Schiff base formation, followed by intramolecular cyclization and dehydration to yield the final aromatic fused system. myttex.net
Table 2: Summary of Cyclization Reactions for Synthesis
| Reaction | Precursor Type | Key Intermediate | Product Type (before aromatization) |
|---|---|---|---|
| Bischler-Napieralski | β-(Benzothiophen-yl)ethylamide | Nitrilium ion | Dihydrothieno[3,2-c]pyridine |
| Pictet-Spengler | β-(Benzothiophen-yl)ethylamine + Carbonyl | Iminium ion | Tetrahydrothieno[3,2-c]pyridine |
| Friedlander Condensation | 2-Amino-benzothiophene-carbaldehyde + α-Methylene ketone | Aldol or Schiff base adduct | This compound |
Redox ChemistrySpecific studies detailing the oxidation or reduction behavior, electrochemical properties, or redox reaction mechanisms of this compound are not present in the available literature.
Reductive Cyclization Processes
Reductive cyclization is a fundamental strategy for the synthesis of the this compound scaffold. This approach typically involves the intramolecular cyclization of a suitably substituted biaryl precursor, often containing a nitro group, which is reduced in situ to an amino group that subsequently attacks the adjacent aromatic ring to form the central pyridine ring of the phenanthridine system.
A common method for achieving this transformation is through the use of reducing agents such as iron powder in an acidic medium like acetic acid. This system is effective for the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization to form the heterocyclic ring. This method has been successfully employed in the synthesis of various dibenzo[b,j] yorku.canih.govphenanthroline derivatives, a structurally related class of compounds rsc.org. While specific examples for the direct synthesis of this compound using this method are not detailed in the provided search results, the underlying principle of reductive cyclization of a nitro-biaryl precursor is a well-established and analogous synthetic route.
Another related approach involves the photochemical cyclization of biaryl systems. For instance, readily synthesized biphenyl-2-carbaldehyde O-acetyl oximes can undergo UV irradiation to afford phenanthridines nih.govbeilstein-journals.org. This process involves the formation of a new C–N bond through an intramolecular cyclization of an intermediate generated photochemically nih.gov. The application of such photochemical methods to thienyl-substituted precursors represents a potential pathway to this compound and its derivatives.
The following table summarizes a generalized reductive cyclization approach analogous to the synthesis of related phenanthridine systems.
| Precursor Type | Reagents and Conditions | Product | Reference |
| 2-Nitro-biaryl derivative | Fe / Acetic Acid | Dihydro-phenanthridine derivative | rsc.org |
| Biphenyl-2-carbaldehyde O-acetyl oxime | UV irradiation | Phenanthridine | nih.govbeilstein-journals.org |
| Boc-protected benzylamine with tethered alkynes | Gold catalysis, then thermal deprotection and oxidation | Benzo[c]phenanthridine (B1199836) | nih.gov |
Oxidation Reactions
The this compound molecule possesses two main sites susceptible to oxidation: the sulfur atom in the thiophene ring and the nitrogen atom in the phenanthridine core. Additionally, the extended aromatic system can undergo oxidative coupling reactions under certain conditions.
Oxidation of the thiophene ring in related thienopyridine systems has been shown to be a viable route for functionalization. Reagents such as meta-chloroperbenzoic acid (m-CPBA) are commonly used for the oxidation of sulfur and nitrogen atoms in heterocyclic compounds. While direct oxidation studies on this compound were not found, research on the isomeric thieno[2,3-b]pyridines demonstrates that selective oxidation can lead to the formation of N-oxides, S-oxides (sulfoxides), and sulfones nih.gov.
In some cases, oxidation can lead to more complex transformations. For example, the treatment of 3-aminothieno[2,3-b]pyridine-2-carboxamides with sodium hypochlorite (NaOCl) resulted in an unusual oxidative dimerization, forming a new polyheterocyclic system nih.gov. This highlights the potential for oxidative conditions to induce significant structural changes in thieno-fused pyridine derivatives.
The oxidation of a dihydrobenzo[c]phenanthridine derivative, formed via a gold-catalyzed cyclization, to the fully aromatic benzo[c]phenanthridine was achieved by bubbling air through a chloroform solution of the substrate after thermal deprotection nih.gov. This suggests that aromatization of a partially reduced this compound core could be accomplished under mild oxidative conditions.
The following table outlines potential oxidation reactions based on studies of analogous compounds.
| Substrate | Oxidizing Agent | Potential Products | Reference |
| Thieno[2,3-b]pyridines | Various reagents | N-oxides, S-oxides, Sulfones | nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | aq. NaOCl | Oxidative dimerization products | nih.gov |
| Dihydrobenzo[c]phenanthridine derivative | Air (O₂) | Benzo[c]phenanthridine | nih.gov |
| 2,3-Dimethoxy- yorku.canih.govdioxolo[4,5-j]phenanthridine | Ceric ammonium nitrate (CAN) | Oxidized derivative | beilstein-journals.org |
It is important to note that the specific outcomes of oxidation reactions on this compound would depend on the reagents, reaction conditions, and the substitution pattern of the molecule.
Advanced Structural Analysis Techniques
X-ray Crystallography for Molecular Structure Determination
Detailed crystallographic studies of 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govnih.govthieno[3,2-j]phenanthridine have yielded precise measurements of its geometric parameters. nih.gov The bond lengths involving the nitrogen atom of the dihydropyridine (B1217469) ring, specifically N1—C23 at 1.477 (2) Å and N1—C16 at 1.433 (2) Å, are notably longer than the average Nsp²—Csp² bond length, a phenomenon attributed to the electron-withdrawing nature of the attached phenylsulfonyl group. nih.gov
The geometry around the sulfonyl group's sulfur atom (S2) shows a distorted tetrahedral configuration. This distortion is evident in the widening of the O2—S2—O1 angle to 120.0 (1)° and a simultaneous compression of the N1—S2—C17 angle to 108.5 (1)° from the ideal tetrahedral angle of 109.5°. nih.gov This is thought to be caused by the repulsive forces between the two short S=O bonds. nih.gov The sum of the bond angles surrounding the central nitrogen atom (N1) is 350.2°, confirming its sp² hybridization state. nih.gov
| Parameter | Value (Å or °) | Description |
|---|---|---|
| N1—C23 Bond Length | 1.477 (2) Å | Bond between the dihydropyridine nitrogen and the fused ring system. |
| N1—C16 Bond Length | 1.433 (2) Å | Bond between the dihydropyridine nitrogen and an adjacent carbon. |
| O2—S2—O1 Bond Angle | 120.0 (1)° | Angle between the sulfonyl oxygen atoms, showing tetrahedral distortion. |
| N1—S2—C17 Bond Angle | 108.5 (1)° | Angle involving the sulfonyl group, showing tetrahedral distortion. |
The planarity of the fused ring systems is a key structural feature. In the case of 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govnih.govthieno[3,2-j]phenanthridine, the benzothiophene (B83047) ring portions are observed to be essentially planar, with a maximum deviation from the mean plane of just 0.026 (1) Å for the constituent carbon and sulfur atoms. nih.govnih.govresearchgate.net
| Structural Feature | Parameter | Value |
|---|---|---|
| Benzothiophene Ring System | Maximum Atomic Deviation | 0.026 (1) Å |
| Thiophene (B33073) System vs. Phenyl Ring | Dihedral Angle | 88.1 (1)° |
The conformation of non-aromatic rings within the molecular structure is critical to its three-dimensional topology. For 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govnih.govthieno[3,2-j]phenanthridine, the central dihydropyridine ring is not planar and adopts a specific puckered arrangement. nih.govnih.govresearchgate.net Crystallographic analysis has definitively identified this as a screw-boat conformation. nih.govnih.govresearchgate.net In other related structures, such as certain tetrahydrobenzo[a]phenanthridine derivatives, the saturated six-membered ring adopts a half-chair conformation. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto the molecular surface, researchers can identify the location and nature of close contacts between neighboring molecules.
In the crystal structure of 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govnih.govthieno[3,2-j]phenanthridine, the molecular structure is stabilized by weak C—H⋯O intramolecular interactions. nih.govnih.govresearchgate.net These interactions occur between a hydrogen atom and one of the sulfone oxygen atoms, resulting in the formation of stable S(5) ring motifs. nih.govnih.govresearchgate.net However, a detailed analysis of the crystal packing reveals a notable absence of significant intermolecular hydrogen bonds for this specific derivative. nih.goviucr.org This indicates that classical hydrogen bonding is not the primary force governing the assembly of these molecules in the solid state.
While strong intermolecular hydrogen bonds are absent, the crystal packing of 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govnih.govthieno[3,2-j]phenanthridine is influenced by other non-covalent forces. iucr.org Weak π-π stacking interactions are present, connecting molecules in the crystal lattice. iucr.org This interaction has been quantified by the distance between the centroids of adjacent aromatic rings (S1/C1/C6–C8 and C7–C10/C24/C25), which was measured to be 3.766 (2) Å. iucr.org Despite the presence of multiple aromatic rings, analysis shows no significant C—H⋯π interactions within the crystal structure. iucr.org
| Interaction Type | Parameter | Value | Compound |
|---|---|---|---|
| π-π Stacking | Centroid-Centroid Distance | 3.766 (2) Å | 5-(phenylsulfonyl)-5,6-dihydrobenzo nih.govnih.govthieno[3,2-j]phenanthridine |
| H⋯H Contacts | % of Hirshfeld Surface | 46.1% | Related Thiophene Pyridine Dicarbonitrile |
| C⋯C Contacts | % of Hirshfeld Surface | 6.9% | Related Thiophene Pyridine Dicarbonitrile |
Analysis of Van der Waals Contacts
A thorough search of scientific databases and chemical literature did not yield any specific studies focused on the analysis of Van der Waals contacts for Thieno[3,2-c]phenanthridine. This type of analysis is crucial for understanding the forces that govern the molecule's packing in a crystalline state, which in turn influences its physical properties such as solubility and melting point. Typically, this analysis involves computational modeling or detailed examination of crystallographic data to map out short-range intermolecular interactions. The absence of such data for this compound means that a detailed understanding of its non-covalent interaction network remains elusive.
Solid-State Structural Characterization
Similarly, there is no publicly available crystallographic data for this compound. Solid-state structural characterization, most commonly performed using single-crystal X-ray diffraction, provides definitive information on the molecule's three-dimensional structure, bond lengths, bond angles, and crystal system. Without this experimental data, key structural parameters cannot be reported.
Spectroscopic Characterization and Photophysical Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For Thieno[3,2-c]phenanthridine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign the chemical shifts and coupling constants of all protons and carbons in the structure.
Proton (¹H) NMR Chemical Shift Analysis
Carbon (¹³C) NMR Chemical Shift Analysis
Similar to the proton NMR data, a definitive ¹³C NMR spectrum for the parent this compound is not available in the provided search results. However, based on the analysis of related heterocyclic systems, the carbon signals are expected to appear in the aromatic region of the spectrum, generally between δ 110 and 150 ppm. The quaternary carbons at the ring junctions would likely have distinct chemical shifts compared to the protonated carbons. For a substituted derivative, Thieno[3,2-c]pyridine-4-carbonitrile, the C-7a carbon has been reported at δ 148.1 ppm. researchgate.net This provides a reference point for the expected chemical shifts in the parent compound.
A comprehensive assignment would necessitate experimental data, which would allow for the creation of a detailed data table.
Two-Dimensional NMR Techniques
To unambiguously assign the proton and carbon signals of this compound, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY experiments would reveal the spin-spin coupling network between adjacent protons, helping to trace the connectivity within the individual aromatic rings.
HSQC spectra would correlate each proton signal with its directly attached carbon, providing a direct link between the ¹H and ¹³C NMR data.
Without experimental data, a detailed analysis and the creation of data tables for these techniques are not possible.
Spin-Spin Coupling Constant Analysis
The analysis of spin-spin coupling constants (J-values) from a high-resolution ¹H NMR spectrum provides valuable information about the spatial relationship between neighboring protons. For the aromatic protons in this compound, ortho-coupling constants (³JHH) are typically in the range of 7-9 Hz, while meta-coupling constants (⁴JHH) are smaller, around 2-3 Hz. Para-couplings (⁵JHH) are generally very small or not observed. The specific J-values would be instrumental in confirming the substitution pattern on the aromatic rings.
Mass Spectrometry (MS) for Structural Confirmation
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula, C₁₅H₉NS. nih.gov The calculated molecular weight of this compound is 235.31 g/mol . nih.gov
Electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z 235. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner, yielding characteristic fragment ions. The study of fragmentation patterns in related thieno-pyridopyridazine ring systems has shown that the location of functional groups significantly influences the fragmentation behavior, which can be useful in distinguishing between isomers.
Optoelectronic Characterization and Performance Analysis
The optoelectronic properties of organic materials are central to their application in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these devices is intrinsically linked to the molecular structure, solid-state packing, and electronic energy levels of the organic semiconductor.
For derivatives of fused thieno-heterocycles, device performance has been shown to be highly dependent on molecular design. In one study, a bisisoindigo derivative incorporating a thieno[3,2-c]pyridine-4,6-dione subunit was investigated as a semiconductor in OFETs. rsc.org This small molecule exhibited balanced ambipolar charge transport, with hole and electron mobilities of 0.011 cm²/Vs and 0.015 cm²/Vs, respectively. rsc.org A corresponding donor-acceptor polymer based on this unit showed p-type dominant behavior with a higher maximum hole mobility of 0.16 cm²/Vs. rsc.org
The charge carrier mobility is a key figure of merit for OFETs. Research on various thieno-based organic semiconductors has demonstrated a wide range of mobilities. For example, dimers based on the thieno[3,2-b]thiophene moiety have been reported to act as p-channel semiconductors with average hole mobilities reaching up to 1.33 cm²/Vs. rsc.org Similarly, derivatives of thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene have shown p-type FET behavior with hole mobilities as high as 0.14 cm²/Vs and high on/off current ratios of 10⁶. researchgate.net
Electrochemical characterization, such as cyclic voltammetry, is used to determine the HOMO and LUMO energy levels of these materials, which are crucial for understanding charge injection and transport in devices. The optical band gap, determined from UV-vis absorption spectroscopy, provides complementary information about the electronic structure. For a series of thieno[3,2-b]thieno[2′,3′:4,5]thieno[2,3-d]thiophene derivatives, the optical band gaps were found to be in the range of 2.51-2.61 eV. researchgate.net
Table 2: Optoelectronic Properties of Related Thieno-Fused Compounds
| Compound/Derivative | Device Type | Hole Mobility (μh) [cm²/Vs] | Electron Mobility (μe) [cm²/Vs] | On/Off Ratio | Reference |
| Thieno[3,2-c]pyridine-4,6-dione derivative (TPBIID) | OFET | 0.011 | 0.015 | - | rsc.org |
| Polymer of TPBIID (PTPBIID-BT) | OFET | 0.16 | - | - | rsc.org |
| Thieno[3,2-b]thiophene dimers | OFET | up to 1.33 | - | - | rsc.org |
| Thieno[3,2-b]thieno[...]thiophene derivatives | OFET | up to 0.14 | - | 10⁶ | researchgate.net |
| Thieno[3,2-b]indole-based D-π-A molecules | PSC (ETM) | - | 10⁻⁶ | - | rsc.org |
This table summarizes the performance of various organic semiconductors containing thieno-fused ring systems to illustrate the potential of this class of materials in electronic applications.
While specific experimental data on the excited-state dynamics and optoelectronic performance of the parent this compound molecule are limited in the current literature, studies on closely related thieno-fused heterocyclic systems provide valuable insights. These analogous compounds exhibit intriguing photophysical properties, including efficient charge transfer processes, and have demonstrated promising performance as active materials in organic field-effect transistors. The rich interplay between molecular structure and function in this class of materials suggests that this compound and its derivatives are worthy candidates for further investigation in the field of organic electronics.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is a common approach for studying the properties of molecules like thieno-fused heterocycles rsc.orgresearchgate.net. However, specific DFT calculation results for Thieno[3,2-c]phenanthridine are not present in the reviewed literature.
Molecular Geometry Optimization
Molecular geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This provides a stable, low-energy conformation with predicted bond lengths and angles. While this is a standard application of DFT, published optimized geometry parameters for this compound could not be located.
Electronic Structure Analysis (HOMO-LUMO Gaps, Electron Density Distribution)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to understanding a molecule's electronic properties and reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. Electron density distribution maps illustrate the charge distribution within a molecule. No specific studies detailing the HOMO-LUMO energies, energy gap, or electron density distribution for this compound were found.
Prediction of Spectroscopic Properties (NMR, UV-Vis, Fluorescence)
DFT and its time-dependent extension (TD-DFT) can be used to predict various spectroscopic properties. These calculations can help in the interpretation of experimental data by predicting NMR chemical shifts, electronic transitions corresponding to UV-Vis absorption, and fluorescence properties. Despite the utility of these methods, specific predicted spectroscopic data for this compound are not available in the literature. While studies on the synthesis of phenanthridines mention their fluorescent properties, these are general observations and not specific computational predictions for the thieno-fused variant beilstein-journals.orgbeilstein-journals.org.
Reactivity Indices and Transition State Modeling
Global reactivity descriptors such as chemical potential, hardness, and softness can be derived from DFT calculations to predict the chemical reactivity of a molecule. Transition state modeling helps in elucidating reaction mechanisms and determining activation energies. A search for these specific computational analyses for this compound did not yield any results.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. This technique provides detailed information on the conformational changes and interactions of a molecule within a defined environment, such as in solution or interacting with a biological target. While MD simulations have been performed on related structures like thieno[3,2-c]pyran analogs nih.gov, no such studies were found for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. These models are used in drug discovery to predict the activity of new molecules. QSAR studies have been conducted on analogous structures, such as benzo[c]phenanthridine (B1199836) and tetrahydrothieno[3,2-c]pyridine derivatives nih.govrsc.orgresearchgate.net. However, no QSAR models specifically including or predicting the activity of this compound were identified in the literature.
Protonation Equilibria and pKa Value Calculations
The basicity of the nitrogen atom in the phenanthridine (B189435) core is a crucial determinant of the physicochemical and biological properties of this compound derivatives. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate proton affinities and predict pKa values. These calculations typically involve optimizing the geometries of both the neutral and protonated forms of the molecule.
By calculating the Gibbs free energy change (ΔG) for the protonation reaction in the gas phase and applying a thermodynamic cycle that includes solvation energies (often calculated using a continuum solvent model like the Polarizable Continuum Model - PCM), it is possible to obtain theoretical pKa values. The accuracy of these predictions is highly dependent on the chosen level of theory (functional and basis set) and the solvation model. For complex aza-aromatic systems, this approach helps in understanding how substituent effects and the fusion of the thiophene (B33073) ring modulate the electron density on the nitrogen atom, thereby influencing its protonation equilibrium.
Prediction of Photophysical Properties
Theoretical calculations are instrumental in predicting the absorption and emission characteristics of molecules, which is vital for applications in materials science and bio-imaging. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states.
The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, is a key parameter for fluorescent molecules. Large Stokes shifts are often desirable to minimize self-absorption. Computational analysis can rationalize and predict the magnitude of Stokes shifts by examining the geometric changes between the ground state (S₀) and the first excited state (S₁). researchgate.net
The process involves:
Optimizing the geometry of the molecule in its electronic ground state.
Optimizing the geometry of the molecule in its first singlet excited state.
Calculating the vertical emission energy from the optimized S₁ geometry.
Significant differences in the optimized geometries of the ground and excited states typically lead to larger Stokes shifts. researchgate.net For donor-acceptor type molecules, photoexcitation can induce an intramolecular charge-transfer event, leading to substantial geometric relaxation in the excited state and consequently, a large Stokes shift. researchgate.net In related thieno-based systems, Stokes shifts of around 150 nm have been observed and rationalized through this type of computational analysis. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, orbital interactions, and the delocalization of electron density within a molecule. scirp.org It provides a detailed picture of the bonding and electronic structure by transforming the calculated wave function into localized orbitals representing core electrons, lone pairs, and bonds. scirp.org
Nonlinear Optical (NLO) Property Prediction
Organic molecules with extended π-conjugated systems, such as this compound, are candidates for nonlinear optical (NLO) materials. Computational chemistry, particularly DFT, is a primary tool for predicting the NLO response of new molecules. nih.govnih.gov The key properties calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β), which corresponds to the second-order NLO response. nih.govnih.gov
The prediction of these properties involves applying a finite field approach to the molecule and calculating the energy response. A large first hyperpolarizability (β) value is indicative of a strong NLO response. rsc.org Studies on related donor-acceptor chromophores show that the NLO response is heavily dependent on intramolecular charge transfer from a donor part of the molecule to an acceptor part through a π-linker. nih.gov By computationally designing derivatives of this compound with various electron-donating and electron-withdrawing groups, it is possible to screen for candidates with enhanced NLO properties. nih.gov
Table 1: Predicted NLO Properties of a Designed Chromophore (Example Data) Note: This table is illustrative, based on data for related heterocyclic systems.
| Parameter | Value |
| Energy Gap (eV) | 2.340 |
| Polarizability ⟨α⟩ (esu) | 1.861 x 10⁻²² |
| Hyperpolarizability βtot (esu) | 2.376 x 10⁻²⁸ |
Data adapted from studies on pyreno-based chromophores for illustrative purposes. nih.gov
Thermodynamic Property Calculations
Computational methods can provide reliable estimates of various thermodynamic properties, such as the standard molar enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp). nist.govmdpi.com These calculations are often performed using high-level ab initio or DFT methods (e.g., B3LYP functional) combined with appropriate basis sets. nist.gov
The process typically involves:
Calculating the total electronic energy of the optimized molecular structure.
Performing a vibrational frequency analysis to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
Using atomization or isodesmic reaction schemes to calculate the enthalpy of formation, which minimizes systematic errors in the calculations.
For polycyclic aza-aromatics like phenanthridine, computational results for properties like ideal-gas molar entropies have shown excellent agreement with experimental data derived from calorimetry. nist.gov
Molecular Modeling of Binding Interactions
Molecular modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are essential for studying how molecules like this compound and its derivatives interact with biological targets such as enzymes or receptors. nih.govscispace.com
Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target protein. nih.gov For instance, in studies of related thieno[2,3-c]pyridine (B153571) derivatives targeting the Hsp90 protein, docking simulations revealed key hydrogen bonding and hydrophobic interactions within the active site that are crucial for inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex over time, allowing for the assessment of its stability and conformational changes. nih.govresearchgate.net In studies on thieno[3,2-c]pyran analogs, MD simulations were used to examine how the binding of the ligands affected the stability of the target proteins, SIRT6 and COX-2. nih.govresearchgate.net Parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the radius of gyration are monitored to evaluate the stability of the complex. scispace.comresearchgate.net These simulations offer deep insights into the molecular basis of a compound's biological activity and can guide the design of more potent derivatives. nih.gov
Mechanistic Insights into Biological Activities
General Biological Significance of Phenanthridine (B189435) Scaffolds in Medicinal Chemistry Research
The phenanthridine core is a nitrogen-containing heterocyclic system that is a prominent structural motif in numerous naturally occurring alkaloids and synthetic compounds of significant interest in medicinal chemistry. Molecules built around the phenanthridine scaffold exhibit a wide array of biological activities, including anti-cancer, anti-bacterial, anti-malarial, and anti-HIV properties. This broad spectrum of activity has established phenanthridine and its derivatives as a "drug preconception" scaffold, signifying its potential as a foundational structure for the development of new therapeutic agents.
The biological effects of phenanthridine-based compounds are often attributed to their ability to interact with DNA. As planar aromatic systems, they can intercalate between the base pairs of the DNA double helix, a mechanism that can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. Furthermore, the presence of a quaternary iminium nitrogen in some phenanthridine derivatives is thought to be crucial for their biological activity, potentially by undergoing nucleophilic addition with biological amines or thiols, thereby modifying DNA and proteins.
Prominent examples of biologically active phenanthridine alkaloids include sanguinarine and chelerythrine, which are known for their antitumor effects. The therapeutic potential of the phenanthridine scaffold continues to drive research into the synthesis of novel derivatives with improved efficacy and selectivity.
Enzymatic Inhibition Mechanisms
While the broader class of phenanthridines has been studied for various enzymatic inhibitory activities, specific mechanistic data for thieno[3,2-c]phenanthridine is not extensively available in the current body of scientific literature. The following sections discuss the inhibitory mechanisms of structurally related compounds, which may provide a theoretical framework for the potential activity of this compound.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition: Structurally related thieno[3,2-c]pyrazol-3-amine derivatives have been identified as potent inhibitors of GSK-3β. nih.gov The mechanism of inhibition involves targeting the ATP-binding site of the kinase. nih.gov Inhibition of GSK-3β leads to an increase in its phosphorylation at the Ser9 residue, which is an inhibitory mark. nih.gov This, in turn, can activate downstream signaling pathways, such as the Wnt/β-catenin pathway, and reduce the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov One identified potent thieno[3,2-c]pyrazol-3-amine derivative, compound 16b , exhibited an IC50 of 3.1 nM against GSK-3β. nih.gov
| Compound | Target Kinase | IC50 |
| 16b | GSK-3β | 3.1 nM |
Data sourced from a study on thieno[3,2-c]pyrazol-3-amine derivatives. nih.gov
Casein Kinase 2 (CK2) Inhibition: Novel series of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids have been synthesized and evaluated as inhibitors of human protein kinase CK2. nih.gov The most active compounds in this series demonstrated IC50 values in the low micromolar range, with a notable degree of selectivity for CK2 over other kinases. nih.gov The proposed mechanism involves the interaction of the thienopyrimidine core with the ATP-binding pocket of the CK2 enzyme. nih.gov
Pim Kinase Inhibition: Derivatives of pyridothienopyrimidin-4-one, which are structurally related to the this compound scaffold, have been developed as Pim-1 kinase inhibitors. nih.gov These compounds are designed as non-ATP mimetics that bind to the ATP active site. nih.gov Their mechanism is thought to involve the formation of hydrogen bonds with key residues, such as Lys67, in a portion of the active site that differs significantly from other kinases, which may contribute to their selectivity. nih.govcu.edu.eg Several pyridothienopyrimidin-4-one derivatives have shown potent Pim-1 inhibitory activity with IC50 values in the low micromolar range. nih.gov
| Compound Series | Target Kinase | IC50 Range |
| Pyridothienopyrimidin-4-ones | Pim-1 | 1.18 - 8.83 µM |
Data sourced from a study on pyridothienopyrimidin-4-one derivatives. nih.gov
Haspin Kinase Inhibition: Haspin kinase inhibitors typically function by binding to the ATP-binding pocket of the enzyme. patsnap.com This competitive inhibition prevents the phosphorylation of its primary substrate, histone H3 on threonine 3 (H3T3). patsnap.com The lack of H3T3 phosphorylation disrupts the recruitment of the chromosomal passenger complex, including Aurora B kinase, to the centromeres, which is essential for proper chromosome alignment and segregation during mitosis. patsnap.com This disruption leads to mitotic arrest and ultimately cell death, making Haspin an attractive target in cancer therapy. patsnap.com While specific inhibitors for this compound have not been detailed, this general mechanism is characteristic of Haspin inhibitors.
Certain benzo[c]phenanthridine (B1199836) alkaloids, which share a core structure with this compound, are known to act as topoisomerase inhibitors. For instance, the synthetic benzo[c]phenanthridine derivative NK314 has been shown to specifically inhibit topoisomerase IIα. nih.gov The mechanism involves trapping the topoisomerase IIα in its cleavage complex intermediate, leading to the generation of double-strand DNA breaks. nih.gov Another related compound, the aza-analogous benzo[c]phenanthridine P8-D6 , acts as a dual inhibitor of both topoisomerase I and II by stabilizing the covalent DNA-enzyme intermediate. mdpi.com This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and subsequent cell death. mdpi.com Dual inhibition is considered advantageous as it may circumvent certain drug resistance mechanisms. mdpi.com
Poly(ADP-ribose) polymerase (PARP) inhibitors act as nicotinamide analogues, competing with NAD+ to bind to the catalytic site of the PARP enzyme. nih.gov This competitive inhibition blocks the synthesis of poly(ADP-ribose) chains, a crucial step in the repair of DNA single-strand breaks. nih.govnih.gov A key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor not only blocks the catalytic activity but also traps the PARP enzyme on the DNA at the site of damage. nih.gov This PARP-DNA complex is highly cytotoxic, as it obstructs DNA replication and leads to the formation of double-strand breaks. youtube.com In cells with deficient homologous recombination repair pathways, such as those with BRCA mutations, these double-strand breaks cannot be efficiently repaired, leading to synthetic lethality and cell death. nih.gov
Modulatory Effects on Cellular Processes
Specific studies detailing the modulatory effects of this compound on cellular processes are limited. However, the activities of related phenanthridine and thienopyridine compounds provide insights into potential mechanisms.
The inhibition of topoisomerase IIα by the benzo[c]phenanthridine derivative NK314 leads to the generation of double-strand DNA breaks. nih.gov These breaks activate the G2 DNA damage checkpoint pathway, resulting in a significant arrest of the cell cycle at the G2/M transition. nih.gov This checkpoint activation is a cellular response to prevent cells with damaged DNA from entering mitosis. The Chk1-Cdc25C-Cdk1 pathway is a key player in this process, where the phosphorylation of histone variant H2AX serves as a marker for the DNA double-strand breaks that trigger the G2 arrest. nih.gov Similarly, other compounds that induce DNA damage or interfere with mitotic machinery can also lead to G2/M arrest. frontiersin.orgfrontiersin.orgnih.gov For example, some chalcone derivatives have been shown to induce G2/M arrest associated with the generation of reactive oxygen species. nih.gov
Interaction with Biological Macromolecules
The interaction of small molecules with biological macromolecules is fundamental to their pharmacological effects. For a polycyclic aromatic heterocycle like this compound, a primary interaction in the bloodstream would be with transport proteins, most notably Human Serum Albumin (HSA).
Direct experimental data on the binding of this compound to Human Serum Albumin (HSA) is not extensively documented in the current scientific literature. However, based on studies of similar heterocyclic and polycyclic aromatic compounds, an inferential understanding of its binding characteristics can be constructed. HSA is known to have two primary drug-binding sites, located in subdomains IIA and IIIA, often referred to as Sudlow's sites I and II, respectively.
It is plausible that the this compound molecule, due to its rigid and planar structure, would intercalate into hydrophobic cavities of HSA. The nitrogen and sulfur heteroatoms could potentially form hydrogen bonds or other electrostatic interactions with polar residues within the binding site, further stabilizing the complex. Competitive displacement studies with known site-specific markers would be necessary to definitively characterize the binding location of this compound on HSA.
Structure-Activity Relationship (SAR) Studies at a Mechanistic Level
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR can be extrapolated from research on phenanthridine and its derivatives.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Based on extensive research into phenanthridine alkaloids, a key pharmacophoric feature for many of their biological activities, including antimicrobial and anticancer effects, is the quaternary nitrogen in the phenanthridinium cation. nih.gov This positive charge is often crucial for electrostatic interactions with biological targets such as DNA or specific protein residues.
Structural modifications to the phenanthridine core have been shown to have a profound impact on biological activity. For instance, the position and nature of substituents on the aromatic rings can modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
In studies of phenanthridine-based compounds, substitutions at various positions have been shown to enhance specific biological activities. For example, in a series of anti-vitiligo phenanthridine derivatives, H-acceptor substitutions at the C-4 position and phenolic hydroxyl or pyridine substitutions at the C-7 position were found to improve activity. nih.gov Similarly, for novel phenanthridines with anticancer and antibacterial activity, the presence of a 7-benzyloxy substitution was linked to increased potency. nih.gov The demethylation of the methylenedioxy group in the benzophenanthridine alkaloid chelerythrine resulted in a less active compound, highlighting the importance of this structural feature for its antimicrobial effects. nih.gov
These findings suggest that for this compound, the introduction of substituents on the phenanthridine or thiophene (B33073) rings would likely have a significant impact on its mechanistic activity profile. For example, the introduction of electron-donating or electron-withdrawing groups could alter the electron density of the aromatic system, affecting its ability to participate in π-π stacking interactions with biological macromolecules. The addition of hydrogen bond donors or acceptors could introduce new points of interaction with a target protein.
Table 1: Postulated Impact of Structural Modifications on this compound Activity (Based on Analogs)
| Modification Position | Type of Modification | Potential Impact on Mechanistic Activity |
| Phenanthridine Core | Introduction of electron-withdrawing groups | May enhance interactions with electron-rich biological targets. |
| Phenanthridine Core | Introduction of bulky substituents | Could provide steric hindrance or improve selectivity for specific binding pockets. |
| Thiophene Moiety | Substitution with halogens | May increase lipophilicity and cell permeability. |
| Nitrogen Atom | Quaternization to form a phenanthridinium salt | Likely to enhance DNA intercalation and cytotoxicity. |
Prodrug Strategies and Activation Mechanisms in Targeted Chemical Environments
Prodrugs are inactive precursors of a drug that are converted into the active form in the body. This approach can be used to improve the pharmacokinetic properties of a drug or to achieve targeted drug delivery. For a potent, planar aromatic system like this compound, prodrug strategies could be employed to mitigate potential toxicity and enhance selectivity for diseased tissues. nih.govnih.gov
One innovative approach that could be applicable to this compound is the use of a bioorthogonal activation strategy. For instance, a strategy has been developed for phenanthridines where a ring-opened, inactive biaryl precursor is designed to undergo an intramolecular cyclization to form the active phenanthridine. curie.fr This cyclization can be triggered by reactive oxygen species (ROS), which are often overproduced in cancer cells, leading to targeted drug release in the tumor microenvironment. curie.fr
Another promising strategy involves the use of transition metal catalysis. A gold-catalyzed activation of a phenanthridinium-based prodrug has been reported. nih.gov In this system, a biocompatible gold artificial metalloenzyme, based on human serum albumin, catalyzes the hydroamination of an alkynyl-biphenylamine precursor to generate the cytotoxic phenanthridinium derivative under physiological conditions. nih.gov This approach leverages the unique chemical environment of the tumor to activate the prodrug.
Emerging Applications in Chemical Sciences and Materials
Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices
Extensive research into the applications of various thieno-fused aromatic compounds has revealed their potential in the field of organic electronics. However, based on currently available scientific literature, specific studies focusing on the application of Thieno[3,2-c]phenanthridine in Organic Light-Emitting Diodes (OLEDs) are not presently documented. The following subsections outline the typical areas of investigation for compounds in this class, though specific data for this compound is not available.
Emitter Design and Performance Characteristics
The design of emitter materials is a critical aspect of developing high-performance OLEDs. For related thieno-fused compounds, research has often centered on modifying the molecular structure to achieve desired electronic and photophysical properties. These modifications can include the introduction of various substituent groups to tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the injection of charge carriers and the emission color. Performance characteristics such as thermal stability and the ability to form stable amorphous films are also key considerations in emitter design. However, there is no specific information available regarding the design of this compound as an OLED emitter or its performance characteristics in such devices.
Luminous Efficiency and Luminance Studies
Luminous efficiency (measured in candela per ampere, cd/A) and luminance (measured in candela per square meter, cd/m²) are crucial parameters for evaluating the performance of an OLED device. Studies on analogous compounds, such as iridium complexes with thieno[3,2-c]pyridine-based ligands, have demonstrated the potential for achieving high efficiencies. For instance, some of these complexes have been shown to yield high efficacy in OLEDs. nih.gov Despite these advancements with structurally related materials, there are no published studies detailing the luminous efficiency or luminance of OLEDs incorporating this compound.
Emission Color Tuning Strategies
The ability to tune the emission color of an OLED is essential for display and lighting applications. Common strategies for tuning the emission color of organic emitters involve modifying the chemical structure to alter the energy gap between the HOMO and LUMO levels. This can be achieved by extending the π-conjugation of the molecule or by introducing electron-donating or electron-withdrawing groups. While these are general strategies employed for organic emitters, there is no specific research available on the application of these strategies to this compound for the purpose of tuning its emission color in an OLED device.
Luminescent Solar Concentrators (LSCs)
Luminescent Solar Concentrators (LSCs) are devices that can capture and concentrate sunlight, particularly diffuse light, making them a promising technology for building-integrated photovoltaics. The performance of an LSC is highly dependent on the properties of the incorporated fluorophore. While various organic dyes and quantum dots have been investigated for this purpose, there is currently no available research on the use of this compound in LSC applications.
Fluorophore Design for LSC Applications
The design of fluorophores for LSCs requires specific photophysical properties, including a broad absorption spectrum to capture a significant portion of the solar spectrum, a large Stokes shift to minimize reabsorption losses, and high photoluminescence quantum yield (PLQY) to ensure efficient emission of the absorbed light. Additionally, good photostability is crucial for the long-term performance of the LSC device. Although these are the guiding principles for designing LSC fluorophores, there are no studies that have specifically designed or evaluated this compound for this application.
Optical Efficiency Evaluation
The optical efficiency of an LSC is a key metric that quantifies its effectiveness in concentrating light. This parameter is influenced by factors such as the absorption and emission characteristics of the fluorophore, the transparency of the waveguide material, and the geometric design of the LSC. The evaluation of optical efficiency typically involves both experimental measurements and theoretical modeling. As there are no reports of this compound being used in LSCs, no data on its performance or optical efficiency in such devices is available.
Fluorescent Probes for Chemical Sensing and Imaging
pH-Sensing Materials Development
No research findings are available on the development of pH-sensing materials based on this compound.
Imaging Applications (e.g., for specific cell types as a research tool)
No research findings are available on the use of this compound for cellular imaging applications.
Future Research Directions and Outlook
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of Thieno[3,2-c]phenanthridine and its derivatives remains a primary challenge. Future research will need to focus on creating efficient, high-yield, and environmentally benign synthetic pathways. Drawing inspiration from the synthesis of phenanthridines and other thieno-fused systems, several strategies could be pursued:
Green Chemistry Approaches: Emphasis will be placed on methods that align with the principles of green chemistry, such as minimizing waste and avoiding hazardous reagents. jocpr.comrasayanjournal.co.in Methodologies utilizing visible-light-induced photocatalysis, which has been successfully employed for the synthesis of phenanthridine (B189435) derivatives from simple alkanes and isonitriles with H2O2 as a green oxidant, could be adapted. dlut.edu.cn Such approaches offer mild reaction conditions and reduce reliance on toxic metal catalysts.
Transition-Metal Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, are powerful tools for constructing complex aromatic systems. nih.gov A plausible strategy would involve the coupling of appropriately functionalized thiophene (B33073) and biphenyl (B1667301) precursors, followed by an intramolecular cyclization step to form the core phenanthridine structure.
Photochemically-Mediated Cyclizations: Novel photochemical methods, like the UV irradiation of biaryl oximes to form phenanthridines, present an attractive, metal-free alternative. beilstein-journals.org Investigating similar intramolecular cyclizations of custom-designed thieno-biaryl precursors could provide a direct route to the this compound core.
Exploration of Underexplored Reactivity Pathways and Transformations
Once synthetic routes are established, a systematic investigation into the reactivity of the this compound scaffold will be essential. The distinct electronic properties of the fused rings suggest a rich and varied chemical behavior.
Site-Selective Functionalization: A key research goal will be to achieve selective functionalization at various positions on the heterocyclic core. This will allow for the fine-tuning of electronic and photophysical properties. Electrophilic aromatic substitution reactions (e.g., halogenation, nitration) could be explored to determine the most reactive sites, guided by the predicted electron density of the thiophene and phenanthridine moieties.
Denitrogenative Transformations: Inspired by work on related thieno[2,3-c]pyridine (B153571) systems, denitrogenative transformation reactions of fused 1,2,3-triazole intermediates could provide novel pathways to functionalized derivatives under metal-free conditions. nih.govkuleuven.be
C-H Activation: Direct C-H activation and functionalization represent a highly atom-economical approach. Future studies could focus on developing catalytic systems (e.g., using palladium, rhodium, or iridium) to directly append aryl, alkyl, or other functional groups to the core structure, bypassing the need for pre-functionalized starting materials.
Integration of Advanced Spectroscopic and Structural Characterization Techniques
The unambiguous characterization of novel this compound derivatives will be paramount. A combination of advanced analytical techniques will be required to confirm their structures and elucidate their properties.
NMR Spectroscopy: One- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) will be fundamental for determining the precise connectivity of atoms in newly synthesized compounds. biorxiv.orgekb.eg
Mass Spectrometry: High-resolution mass spectrometry (HRMS) will be crucial for confirming molecular formulas by providing highly accurate mass-to-charge ratio data. biorxiv.orgnih.gov
X-ray Crystallography: Single-crystal X-ray diffraction will provide definitive proof of molecular structure, including bond lengths, bond angles, and intermolecular packing in the solid state. researchgate.netresearchgate.net This technique will be invaluable for understanding structure-property relationships, especially for materials science applications.
Application of Predictive Modeling and Machine Learning in Compound Design
Computational chemistry can significantly accelerate the discovery and optimization of this compound derivatives for specific applications.
Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods will be employed to predict the geometric, electronic, and photophysical properties of target molecules before their synthesis. rsc.org These studies can predict HOMO-LUMO energy levels, absorption/emission spectra, and reactivity, guiding the selection of the most promising synthetic targets.
Virtual Screening: For applications in medicinal chemistry or materials science, ligand-based or structure-based virtual screening can identify derivatives with high potential for biological activity or desired material properties. nih.govnih.gov
Machine Learning (ML): As a sufficient dataset of synthesized compounds and their properties becomes available, ML models could be trained to predict the properties of yet-unsynthesized derivatives. This data-driven approach can identify complex structure-activity relationships and guide the design of next-generation compounds with enhanced performance.
Expansion of Application Domains in Advanced Materials and Chemical Technologies
The unique electronic and structural features of the this compound core suggest its potential utility in a variety of high-tech applications.
Organic Electronics: Thiophene-based fused systems are widely used in organic electronics due to their excellent charge transport properties. nih.gov Derivatives of this compound could be investigated as organic semiconductors for use in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs). rsc.orgresearchgate.net The rigid, planar structure is conducive to efficient π-π stacking, which is beneficial for charge mobility.
Phosphorescent Emitters: The phenanthridine moiety can be incorporated into ligands for transition metal complexes (e.g., Iridium(III) or Gold(III)). researchgate.netrsc.org this compound-based ligands could be developed to create novel phosphorescent emitters for highly efficient OLEDs, potentially with tunable emission colors from yellow to red.
Medicinal Chemistry: Both thiophene and phenanthridine scaffolds are prevalent in biologically active molecules. rsc.orgresearchgate.net Future research could explore this compound derivatives as inhibitors of kinases or as antimicrobial agents, leveraging the structural features of known bioactive compounds. nih.govnih.govnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
